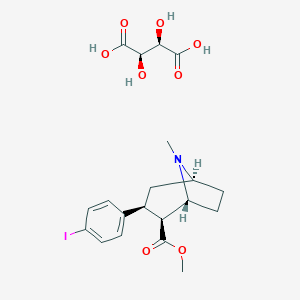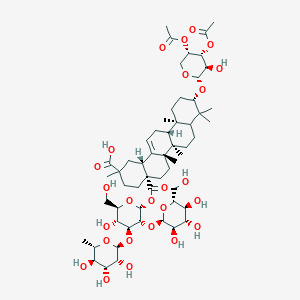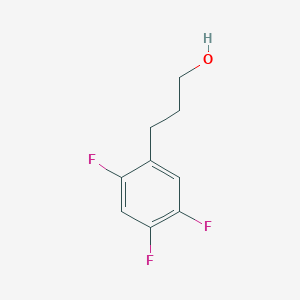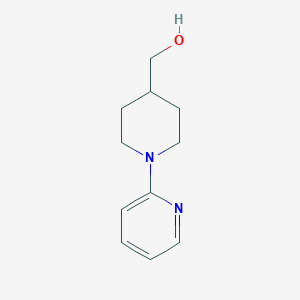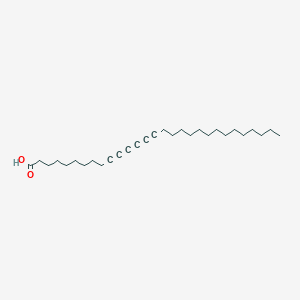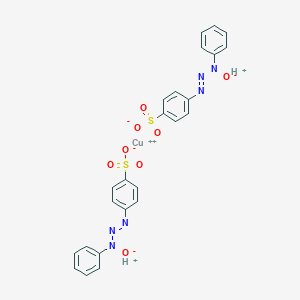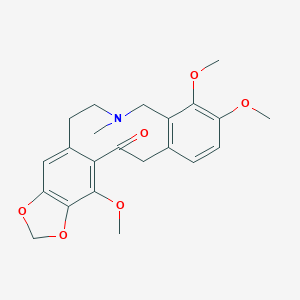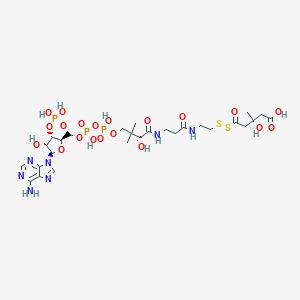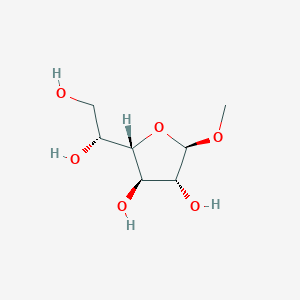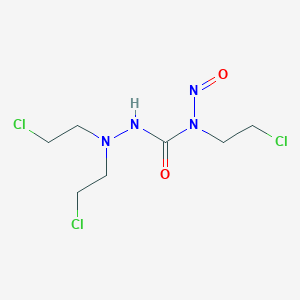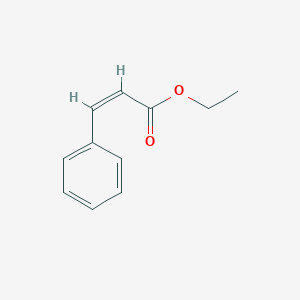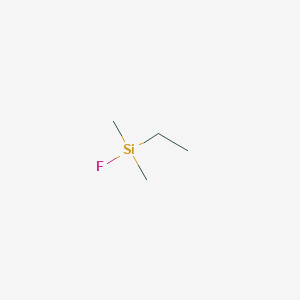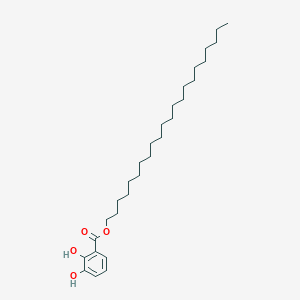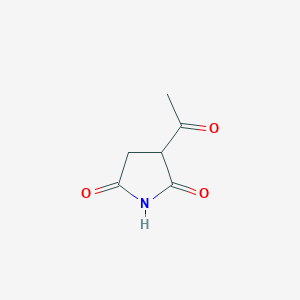
3-Acetylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylpyrrolidine-2,5-dione, also known as acetylproline or acetylpyrroline, is a cyclic amino acid derivative that has gained significant attention in the field of organic chemistry due to its unique structural and chemical properties. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Acetylpyrrolidine-2,5-dione is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing its activity. This inhibition may lead to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and improves glucose tolerance.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Acetylpyrrolidine-2,5-dione are largely dependent on its inhibition of DPP-IV. This inhibition may lead to increased insulin secretion and improved glucose tolerance, as well as reduced inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetylpyrrolidine-2,5-dione in lab experiments include its low toxicity, ease of synthesis, and potential applications in medicinal chemistry and biochemistry. However, limitations include its limited solubility in water and its potential for non-specific binding to other enzymes.
Orientations Futures
There are several potential future directions for the study of 3-Acetylpyrrolidine-2,5-dione. These include:
1. Investigation of its potential use as a treatment for type 2 diabetes.
2. Synthesis of novel analogs with improved inhibitory activity against DPP-IV.
3. Exploration of its potential applications in the synthesis of pharmaceutical compounds.
4. Development of new methods for the synthesis of 3-Acetylpyrrolidine-2,5-dione.
5. Investigation of its potential applications in other scientific fields, such as materials science and catalysis.
In conclusion, 3-Acetylpyrrolidine-2,5-dione is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in medicinal chemistry, biochemistry, and organic synthesis make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Acetylpyrrolidine-2,5-dione can be achieved through various methods, including the reaction of proline with acetic anhydride, the reaction of proline with acetyl chloride, or the reaction of proline with acetic acid and acetic anhydride. The most commonly used method involves the reaction of proline with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Applications De Recherche Scientifique
3-Acetylpyrrolidine-2,5-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
In biochemistry, 3-Acetylpyrrolidine-2,5-dione has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition may lead to increased insulin secretion and improved glucose tolerance, making this compound a potential treatment for type 2 diabetes.
Propriétés
Numéro CAS |
137271-84-2 |
|---|---|
Nom du produit |
3-Acetylpyrrolidine-2,5-dione |
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3-acetylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |
Clé InChI |
MFYPBXLGKKGDOE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)NC1=O |
SMILES canonique |
CC(=O)C1CC(=O)NC1=O |
Synonymes |
2,5-Pyrrolidinedione, 3-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



